2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an oxoacetamide moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . It has shown affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential α1-AR antagonist .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, it can influence the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for a range of disorders .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds have shown affinity for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Given its potential interaction with alpha1-adrenergic receptors, it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to interact with alpha1-adrenergic receptors, potentially influencing their activation or blockade
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form 4-(4-methoxyphenyl)piperazine.
Nitration: The next step is the nitration of 2-methylphenylamine to introduce a nitro group, resulting in 2-methyl-5-nitrophenylamine.
Coupling Reaction: The final step involves coupling the piperazine derivative with the nitrated compound using an appropriate coupling agent, such as carbodiimide, to form the desired oxoacetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.
Scientific Research Applications
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features, used as an antihypertensive agent.
Uniqueness
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-14-3-4-16(24(27)28)13-18(14)21-19(25)20(26)23-11-9-22(10-12-23)15-5-7-17(29-2)8-6-15/h3-8,13H,9-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJFJCXJERWKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.